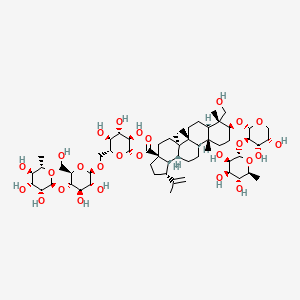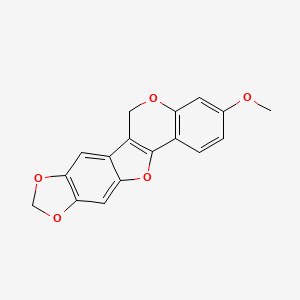![molecular formula C14H19NO2 B600277 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline CAS No. 15889-93-7](/img/structure/B600277.png)
8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline, also known as DHPIQ, is a bicyclic nitrogen-containing compound. It has a linear formula of C14H19NO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC1=C (OC)C=C2C (C (CCC3)N3CC2)=C1 . This indicates that the molecule contains a pyrrolo[2,1-a]isoquinoline core structure, with methoxy groups attached at the 8 and 9 positions. For a detailed structural analysis, X-ray diffraction studies can be useful .
Aplicaciones Científicas De Investigación
Crystal and Molecular Structures : The crystal and molecular structures of a derivative of this compound were studied using X-ray diffraction, providing insights into its conformational and geometric characteristics (Lyakhov et al., 2000).
Synthesis of Alkaloid Analogues : Research has been conducted on the synthesis of new kinds of hexahydropyrrolo[2,1-a]isoquinolines, potentially useful as alkaloid analogues due to their interesting biological activity (Zhao & Eguchi, 1998).
Photosolvolysis and Synthesis of Derivatives : Studies on the photosolvolysis of bridgehead quaternary ammonium salts related to this compound have been done, leading to the synthesis of various derivatives (Bremner & Winzenberg, 1984).
Antimicrobial Properties : The antimicrobial potential of certain derivatives has been explored, with a focus on synthesizing compounds with fungicidal and bactericidal properties (Moreno et al., 2012).
Cytotoxicity Studies : Research on the cytotoxicity of novel annulated dihydroisoquinoline heterocycles, which are derivatives of the compound, shows promising results against various cancer cell lines (Saleh et al., 2020).
Design of New Cytotoxic Agents : There has been development of pyrrolo[2,1-a]isoquinoline-based derivatives as new cytotoxic agents, tested against several human cancer cell lines (Kakhki et al., 2016).
Inhibitory Activity Against Tobacco Mosaic Virus : Alkaloids derived from this compound have shown inhibitory activity against the tobacco mosaic virus, suggesting potential applications in antiviral research (An’ et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
8,9-dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-16-13-8-10-5-7-15-6-3-4-12(15)11(10)9-14(13)17-2/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIOZTSBCZNBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CCCN3CCC2=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline | |
Q & A
Q1: How is 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline synthesized?
A1: The synthesis of 8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline was achieved through a Lewis acid-mediated cyclization reaction. [] Specifically, N-[-2-(3,4-dimethoxyphenyl)ethyl]proline (42) was treated with a Lewis acid to afford the desired product (43). [] This synthetic route highlights the utility of chloroalkenylamines and Lewis acids in constructing complex heterocyclic ring systems.
Q2: Are there other similar synthetic approaches to creating related compounds mentioned in the research?
A2: Yes, the research outlines the synthesis of various other heterocyclic compounds using similar Lewis acid-mediated cyclization reactions with chloroalkenylamines. [] For instance, the researchers successfully synthesized 1-acetyl-1,2,3,6,7,7a-hexahydropyrrolizin-5-one (28) from N-(4-chloropent-3-enyl)-5-hydroxy-2-pyrrolidone (25) using this approach. [] This highlights the versatility of this synthetic strategy for accessing a range of structurally diverse heterocycles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione](/img/structure/B600195.png)








